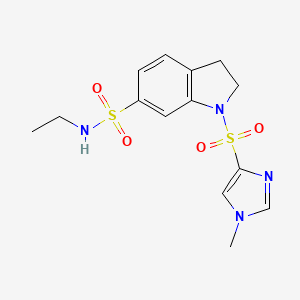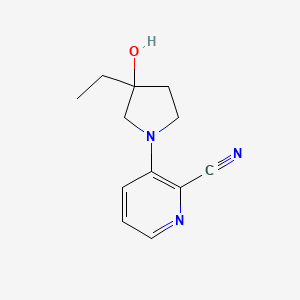![molecular formula C19H19FN2O3S B6969039 5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile](/img/structure/B6969039.png)
5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile is a complex organic compound characterized by its unique chemical structure, which includes a fluorine atom, a benzonitrile group, and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the synthesis of the 5-methyl-2-phenylmorpholine derivative. This can be achieved through the reaction of 2-phenylmorpholine with methylating agents under controlled conditions.
Sulfonylation: The next step is the sulfonylation of the morpholine derivative
Coupling with Fluorobenzonitrile: The final step involves the coupling of the sulfonylated morpholine derivative with 5-fluoro-2-bromobenzonitrile. This is typically carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, under inert atmosphere conditions.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalyst Optimization: Employing highly active and selective catalysts to minimize by-products.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, and recrystallization to achieve high-purity final products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.
Substitution: The fluorine atom in the aromatic ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atom and nitrile group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The sulfonyl group can enhance solubility and bioavailability, while the morpholine ring can interact with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2-methylbenzonitrile
- 2-Phenylmorpholine
- Sulfonylmethylbenzonitrile derivatives
Uniqueness
Compared to similar compounds, 5-Fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile stands out due to its combined structural features, which confer unique reactivity and potential biological activity. The presence of the fluorine atom enhances metabolic stability, while the sulfonyl group improves solubility, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
5-fluoro-2-[(5-methyl-2-phenylmorpholin-4-yl)sulfonylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-14-12-25-19(15-5-3-2-4-6-15)11-22(14)26(23,24)13-16-7-8-18(20)9-17(16)10-21/h2-9,14,19H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXPXTLUQQLFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1S(=O)(=O)CC2=C(C=C(C=C2)F)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]-2-(5-oxooxolan-3-yl)acetamide](/img/structure/B6968962.png)
![N-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]butanamide](/img/structure/B6968969.png)
![N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968977.png)
![N-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6968980.png)

![1-(4-Acetylpiperazin-1-yl)-2-[5-(hydroxymethyl)-2-methylanilino]ethanone](/img/structure/B6968989.png)
![1-[4-[(4-Methyl-2-propyl-1,3-oxazol-5-yl)methylamino]phenyl]ethanone](/img/structure/B6968994.png)
![4-fluoro-N-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methyl]aniline](/img/structure/B6969001.png)
![Methyl 3-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzoate](/img/structure/B6969012.png)
![2-chloro-N-methyl-4-[(4-methyl-2-propyl-1,3-oxazol-5-yl)methylamino]benzamide](/img/structure/B6969020.png)
![Ethyl 3-[(2-butyl-1,3-dihydroisoindol-5-yl)sulfamoyl]-4-methoxybenzoate](/img/structure/B6969027.png)
![1-[2-Fluoro-6-[4-(2-hydroxyethylamino)piperidin-1-yl]phenyl]ethanone](/img/structure/B6969043.png)

![3-[2-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B6969071.png)
